The synthesis of Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- involves several steps that typically include the modification of prostaglandin precursors through fluorination and oxidation reactions.
These methods require careful control of reaction conditions to achieve high yields and avoid undesired side reactions .
The molecular structure of Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- can be represented by its IUPAC name, which details its stereochemistry and functional groups. The structure includes:
Prostan-1-oic acid can participate in various chemical reactions typical for fatty acids and prostaglandin derivatives:
These reactions are significant for modifying the compound for specific applications or studying its biological activity .
The mechanism of action for Prostan-1-oic acid involves interaction with specific receptors or ion channels in biological systems:
Data supporting these mechanisms often come from pharmacological studies that demonstrate the compound's effects on gastrointestinal motility and fluid secretion .
These properties are critical for handling the compound in laboratory settings and for predicting its behavior in biological systems .
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- has several scientific applications:
Biotechnological synthesis has emerged as a pivotal strategy for constructing the complex prostaglandin framework of Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11α)- (CAS: 136790-76-6). This compound shares biosynthetic pathways with native prostaglandins but incorporates distinctive modifications including difluoro substitution and dioxo functionalization. The core structure derives from prostaglandin E1 (PGE1) precursors, where enzymatic desaturation and oxidation reactions introduce critical functionality. Modern approaches utilize engineered cytochrome P450 enzymes to mediate the introduction of hydroxy groups at C-11 with high stereoselectivity, while ketoreductases facilitate the precise formation of dioxo groups at C-9 and C-15 positions [9].
Table 1: Key Enzymatic Transformations in Prostanoid Synthesis
Enzyme Class | Function in Synthesis | Target Position | Stereochemical Outcome |
---|---|---|---|
Cytochrome P450 Monooxygenases | Hydroxylation | C-11 | 11α-OH |
Dehydrogenases | Oxidation | C-9/C-15 | 9,15-dioxo |
Acyl-CoA Oxidases | Carboxyl activation | C-1 | Acid functionality |
Fluorinases* | Difluoro group incorporation | C-16 | geminal difluoro |
Note: Fluorinases are rarely native to prostaglandin pathways; chemical fluorination is typically employed instead [3] [9].
These biological systems offer advantages in regioselectivity and environmental sustainability compared to traditional chemical synthesis. However, the introduction of non-natural difluoro groups at C-16 remains a significant challenge for purely enzymatic methods, often requiring hybrid chemo-enzymatic approaches where the difluoro-pentyl side chain is incorporated via chemical coupling prior to enzymatic cyclization [3].
The bioactivity of (11α)-prostanoids is critically dependent on the absolute configuration at multiple chiral centers, particularly C-11, C-15, and the fused cyclopentane ring system. The presence of geminal difluoro groups at C-16 introduces substantial steric and electronic perturbations that complicate stereocontrol. Key synthetic challenges include:
Advanced strategies employ chiral auxiliaries and asymmetric catalysis to direct ring closure. For example, Jacobsen hydrolytic kinetic resolution has been adapted to resolve racemic intermediates of the cyclopentane core [7]. Computational chemistry predicts significant conformational differences between stereoisomers, with the active (11α,13E) configuration adopting a folded "hairpin" structure that optimally positions the carboxylate and α-chain for receptor binding. Molecular modeling using InChIKey: DBVFKLAGQHYVGQ-BFYDXBDKSA-N confirms that the 11α-OH configuration forms a critical hydrogen bond network with the prostaglandin receptor’s transmembrane domain, while the 16,16-difluoro group enhances metabolic stability by blocking β-oxidation [4] [6].
Table 2: Impact of Stereochemistry on Molecular Properties
Stereocenter | Preferred Configuration | Role in Bioactivity | Computational Parameter (Ų) |
---|---|---|---|
C-11 | α-OH | Receptor H-bonding | Polar Surface Area: 83.8 |
C-15 | (R) | Conformational locking | Rotatable Bonds: 11 |
C-16 | geminal difluoro | Metabolic stability | Topological Polar Surface Area: 83.8 |
Ring fusion | trans | Scaffold rigidity | Heavy Atom Count: 27 |
The installation of oxygen functionalities at C-11 (hydroxy) and C-9/15 (dioxo) positions exemplifies the power of biocatalytic methods in complex molecule synthesis. Ketoreductases (KREDs) selectively reduce the 9-keto group of prostaglandin intermediates to enable stereospecific 11-hydroxylation, while alcohol dehydrogenases (ADHs) mediate the subsequent oxidation to the 9,15-dioxo system. Notably, the 11α-hydroxy group requires strict stereocontrol, achieved through engineered Lactobacillus brevis ADH variants that deliver >99% ee [3].
For the dioxo system, a tandem oxidation approach employs NADP⁺-dependent dehydrogenases under oxygen-rich conditions. This process avoids over-oxidation of the carboxylic acid moiety at C-1 while selectively generating the 9,15-dione functionality. The enzymatic cascade benefits from cofactor recycling systems using glucose dehydrogenase (GDH), significantly improving atom economy. However, the electron-withdrawing difluoro group at C-16 necessitates enzyme optimization, as fluorine substituents can alter substrate binding in catalytic pockets. Directed evolution has produced ADH mutants with expanded binding sites that accommodate the difluoropentyl chain while maintaining high activity toward the prostanoid core [10].
Scaling the synthesis of Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11α)- (Lubiprostone) presents multifaceted engineering and chemical challenges:
Table 3: Industrial Production Challenges and Mitigation Strategies
Challenge | Impact on Manufacturing | Current Mitigation Approaches |
---|---|---|
Difluoro group incorporation | Low yields (25-40%) | Continuous flow fluorination |
11α-Hydroxy stereointegrity | Chiral impurities require HPLC purification | Immobilized enzyme membrane reactors |
Dioxo system stability | Degradation during isolation | Low-temperature crystallization (< -20°C) |
Polymorphic control | Variable dissolution rates | Seeded anti-solvent crystallization |
Supply chain limitations | API cost volatility | Dual sourcing (e.g., TAPI Technology & Dr. Reddy’s) |
The synthesis culminates in lyophilization to produce a stable crystalline solid, though the compound’s high molecular weight (390.46 g/mol) and moderate lipophilicity (XLogP3: 4) complicate dissolution in aqueous matrices. Strict control of residual solvents (Class 2/3) remains critical for pharmaceutical acceptance, with ICH Q3C-compliant limits enforced during final isolation [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1